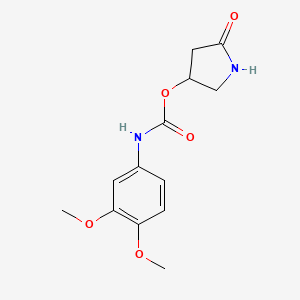![molecular formula C22H13Cl2NO2S2 B12887349 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 67002-19-1](/img/structure/B12887349.png)
4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 4-chlorobenzaldehyde with thiourea and benzoyl chloride under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired oxazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-chlorophenyl)methanone
- 4,4’-Dichlorobenzophenone
- Bis(4-chlorophenyl) disulfide
Uniqueness
4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one is unique due to its oxazole ring structure combined with bis(4-chlorophenyl)thio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
67002-19-1 |
|---|---|
Formule moléculaire |
C22H13Cl2NO2S2 |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
4-[bis[(4-chlorophenyl)sulfanyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H13Cl2NO2S2/c23-15-6-10-17(11-7-15)28-22(29-18-12-8-16(24)9-13-18)19-21(26)27-20(25-19)14-4-2-1-3-5-14/h1-13H |
Clé InChI |
FAYDTKVIEGAOAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


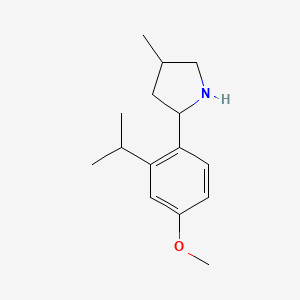
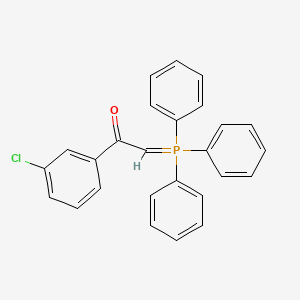
![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)
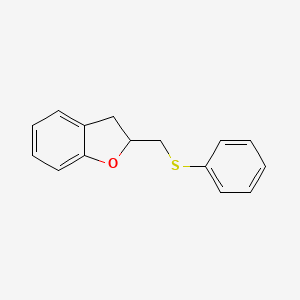
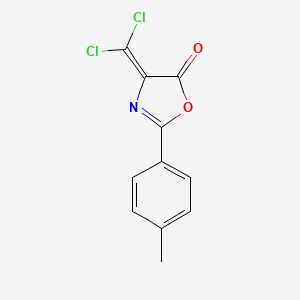
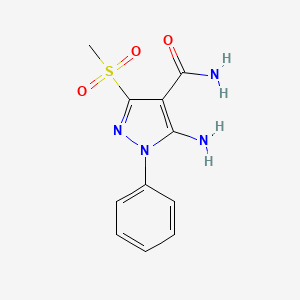

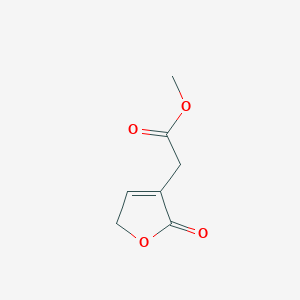
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
